

A Technical Guide to the Spectroscopic Analysis of 2-(Methoxymethyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(Methoxymethyl)benzoic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Methoxymethyl)benzoic acid**, catering to researchers, scientists, and professionals in drug development. The guide outlines predicted and theoretical data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Structure of **2-(Methoxymethyl)benzoic acid**:

Data Presentation

While extensive experimental spectra for **2-(Methoxymethyl)benzoic acid** are not readily available in public databases, the following tables summarize the predicted data based on the compound's structure and known spectroscopic principles.

Table 1: Predicted ^1H NMR Data

The ^1H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons.

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration
Aromatic (4H)	7.2 - 8.1	Multiplet	4H
Methylene (-CH ₂ -)	~4.6	Singlet	2H
Methoxy (-OCH ₃)	~3.4	Singlet	3H
Carboxylic Acid (-COOH)	> 10	Broad Singlet	1H

Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

Carbon	Chemical Shift (δ) ppm (Predicted)
Carboxylic Acid (C=O)	> 170
Aromatic (C-COOH)	~130
Aromatic (C-CH ₂ OCH ₃)	~138
Aromatic (4 CH)	125 - 132
Methylene (-CH ₂ -)	~70
Methoxy (-OCH ₃)	~58

Table 3: Predicted IR Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

Functional Group	Vibration	Wavenumber (cm ⁻¹) (Predicted)
O-H (Carboxylic Acid)	Stretching	2500-3300 (broad)
C-H (Aromatic)	Stretching	3000-3100
C-H (Aliphatic)	Stretching	2850-3000
C=O (Carboxylic Acid)	Stretching	1680-1710
C=C (Aromatic)	Stretching	1450-1600
C-O (Ether)	Stretching	1000-1300
C-O (Carboxylic Acid)	Stretching	1210-1320

Table 4: Mass Spectrometry Data

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted data for various adducts are presented below.[\[1\]](#)

Adduct	m/z (Predicted)
[M+H] ⁺	167.07027
[M+Na] ⁺	189.05221
[M-H] ⁻	165.05571
[M+NH ₄] ⁺	184.09681
[M+K] ⁺	205.02615
[M] ⁺	166.06244

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of **2-(Methoxymethyl)benzoic acid** for ^1H NMR, and 20-50 mg for ^{13}C NMR.
 - Transfer the sample into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Securely cap the tube and vortex or sonicate gently until the sample is fully dissolved.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune the probe to the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and begin the experiment.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, representative amount of the solid **2-(Methoxymethyl)benzoic acid** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:

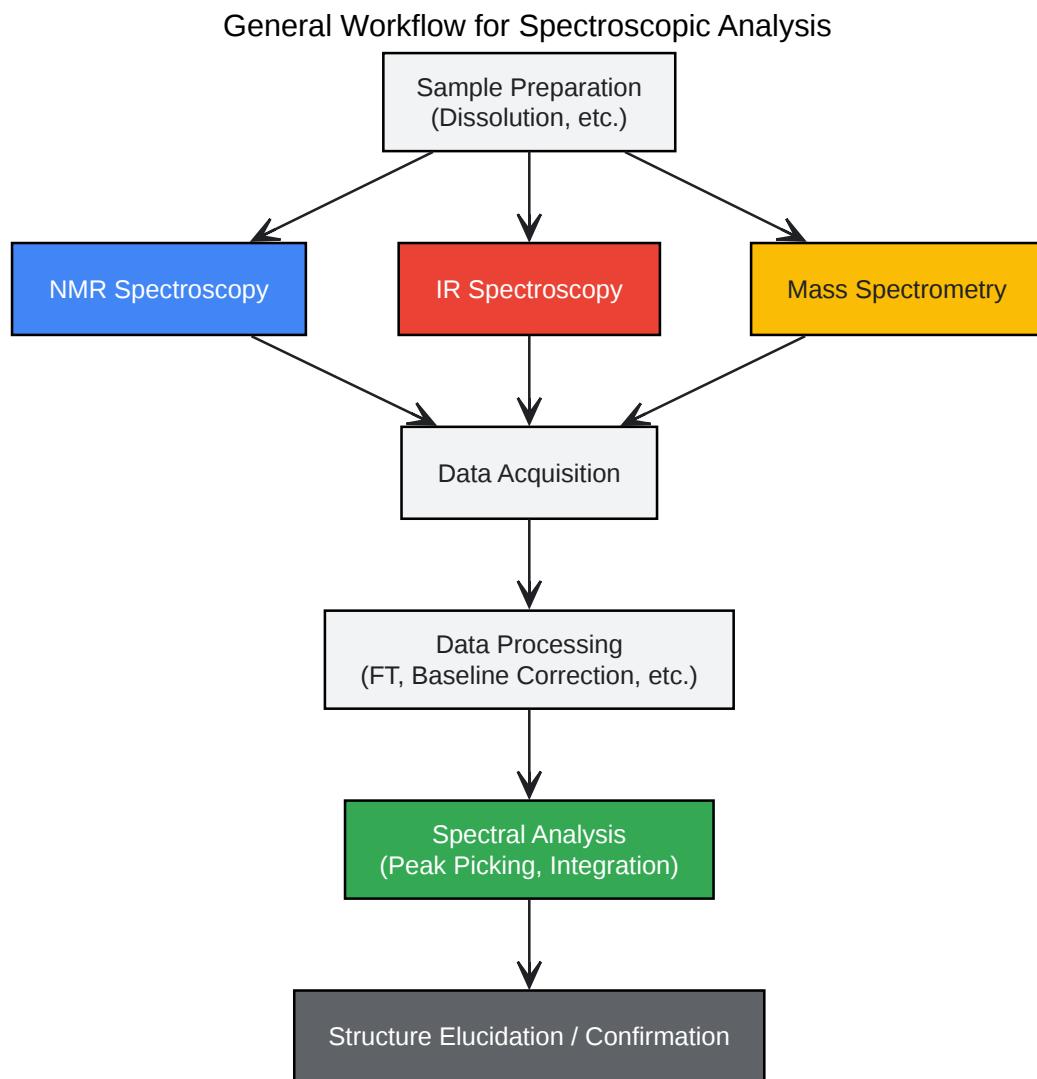
- Record a background spectrum of the empty ATR setup.
- Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-(Methoxymethyl)benzoic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should typically be in the range of 1-10 $\mu\text{g/mL}$.
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The sample is ionized by applying a high voltage to a capillary, forming a fine spray of charged droplets.
 - The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
 - The ions are then guided into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart of the general steps involved in spectroscopic analysis.

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References

- 1. PubChemLite - 2-(methoxymethyl)benzoic acid (C9H10O3) [pubchemlite.lcsb.uni.lu]
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